Fapi-2 (tfa) -

Fapi-2 (tfa)

Catalog Number: EVT-10993466
CAS Number:
Molecular Formula: C42H57F3N10O12
Molecular Weight: 951.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fapi-2 (trifluoroacetic acid) is a potent compound that serves as a fibroblast activation protein inhibitor, primarily utilized in the field of radiopharmaceuticals for imaging and therapeutic applications. The compound is derived from the highly selective fibroblast activation protein inhibitor UAMC1110, which has been modified to enhance its binding affinity and pharmacokinetic properties. Fapi-2 is classified under small molecule inhibitors and is particularly noted for its application in cancer diagnostics and treatment.

Source and Classification

Fapi-2 is synthesized from UAMC1110 and belongs to a class of compounds known as fibroblast activation protein inhibitors. Its classification as a small molecule allows it to penetrate tissues effectively, making it suitable for targeting tumor microenvironments where fibroblast activation protein is overexpressed. This characteristic is critical for enhancing the specificity of imaging agents used in positron emission tomography.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fapi-2 generally involves several key steps:

  1. Initial Synthesis: The precursor molecules are combined in a controlled environment, typically under an inert atmosphere to prevent unwanted reactions.
  2. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products.
  3. Characterization: The final product undergoes characterization using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.

For instance, one method involves dissolving the precursor in dry solvents like dimethylformamide or dioxane, followed by the addition of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to facilitate bond formation between amino acids and the FAP inhibitor backbone .

Molecular Structure Analysis

Structure and Data

Fapi-2 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to fibroblast activation proteins. The molecular formula for Fapi-2 is C66H81F4N15O17C_{66}H_{81}F_{4}N_{15}O_{17}, indicating a large and intricate arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Mass spectrometry data reveal significant peaks corresponding to various ionized forms of the compound, confirming its molecular weight .

Structural Features

The structure includes:

  • Amino Acid Residues: Contributing to its biological activity.
  • Fluorinated Groups: Enhancing lipophilicity and stability.
  • Chelating Agents: Such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), which aid in radiolabeling.
Chemical Reactions Analysis

Reactions and Technical Details

Fapi-2 undergoes various chemical reactions during its synthesis and application. Key reactions include:

  1. Coupling Reactions: Where amino acids are linked to form the FAP inhibitor backbone.
  2. Radiolabeling Reactions: Involving isotopes like gallium-68 or lutetium-177 for imaging or therapeutic purposes. These reactions typically require specific conditions such as temperature control and pH adjustments to optimize yield .

The efficiency of these reactions can be influenced by factors such as solvent choice, reaction time, and temperature.

Mechanism of Action

Process and Data

Fapi-2 functions primarily by binding to fibroblast activation proteins that are overexpressed in various tumors. This binding inhibits the enzymatic activity of these proteins, which play a significant role in tumor progression and metastasis. The mechanism involves:

  1. Specific Binding: The compound targets the active site of fibroblast activation proteins.
  2. Inhibition of Tumor Growth: By blocking these proteins' function, Fapi-2 can reduce tumor cell proliferation and enhance apoptosis.

Studies have shown that compounds like Fapi-2 exhibit high affinity for their target proteins, leading to improved imaging contrast in positron emission tomography scans .

Physical and Chemical Properties Analysis

Physical Properties

Fapi-2 is typically presented as a yellow solid with notable stability under standard laboratory conditions. Its melting point and solubility characteristics are crucial for its formulation into injectable radiopharmaceuticals.

Chemical Properties

The chemical properties include:

  • Stability: Resistant to hydrolysis under physiological conditions.
  • Lipophilicity: Enhanced by fluorinated groups, improving tissue penetration.
  • Reactivity: Capable of undergoing radiolabeling without significant degradation .
Applications

Scientific Uses

Fapi-2 has significant applications in both research and clinical settings:

  1. Cancer Imaging: Utilized in positron emission tomography for detecting tumors with high fibroblast activation protein expression.
  2. Therapeutic Applications: Potentially used in targeted radionuclide therapy due to its ability to deliver therapeutic isotopes directly to tumors.
  3. Research Studies: Employed in preclinical studies to evaluate tumor behavior and response to therapies involving fibroblast activation protein inhibition .
Introduction to Fibroblast Activation Protein as a Theranostic Target

Biological Significance of Fibroblast Activation Protein in Tumor Microenvironment Remodeling

Fibroblast Activation Protein is a type II transmembrane serine protease expressed predominantly on activated fibroblasts within pathological microenvironments. In oncology, Fibroblast Activation Protein-positive cancer-associated fibroblasts constitute up to 90% of the stromal mass in epithelial tumors such as pancreatic, breast, colorectal, and lung cancers [2] [5] [9]. These fibroblasts drive tumor progression through multifaceted mechanisms: (1) Extracellular Matrix Remodeling: Fibroblast Activation Protein exhibits dual dipeptidyl peptidase and endopeptidase activities, directly degrading denatured collagen I and activating matrix metalloproteinases, thereby facilitating tumor invasion and metastasis [1] [9]. (2) Immunosuppression: Fibroblast Activation Protein-positive cancer-associated fibroblasts secrete chemokines (e.g., CXCL12) that recruit myeloid-derived suppressor cells and suppress cytotoxic T-cell infiltration, creating an immunologically "cold" tumor landscape [3] [9]. (3) Angiogenic Signaling: Proteolytic cleavage of neuropeptide Y by Fibroblast Activation Protein generates bioactive fragments that stimulate endothelial cell proliferation and new blood vessel formation [9].

Table 1: Pathophysiological Functions of Fibroblast Activation Protein in Oncology

Biological ProcessMolecular MechanismTumor-Promoting Consequence
Extracellular Matrix DegradationCleavage of denatured collagen I and α2-antiplasminEnhanced tumor cell invasion and metastasis
Immune EvasionCXCL12/CXCR4 axis activation; MDSC recruitmentReduced T-cell infiltration; immunosuppressive niche
Growth Factor SignalingRelease of FGF-2 from extracellular matrix storesSustained tumor cell proliferation and survival
AngiogenesisProteolytic activation of neuropeptide Y fragmentsEndothelial cell migration and tumor neovascularization

The density of Fibroblast Activation Protein-positive cancer-associated fibroblasts correlates negatively with patient survival, making Fibroblast Activation Protein quantification a potential prognostic biomarker [5] [9].

Rationale for Fibroblast Activation Protein Inhibitor Development in Oncology

Fibroblast Activation Protein’s near-exclusive overexpression in pathological tissues positions it as an ideal theranostic target. Unlike tumor-specific antigens (e.g., prostate-specific membrane antigen), Fibroblast Activation Protein expression spans >90% of epithelial carcinomas, enabling "pan-tumor" targeting [2] [8] [9]. Key advantages include:

  • Low Physiological Background: Minimal Fibroblast Activation Protein expression occurs in healthy adult tissues (excluding transient expression in wound healing or placental tissues), enabling high tumor-to-background ratios in molecular imaging [5] [9].
  • Enzymatic Accessibility: As a cell surface protease with extracellular catalytic sites, Fibroblast Activation Protein is readily accessible to inhibitory molecules without requiring cellular internalization [1] [9].
  • Stromal Targeting: Therapy resistance often originates from cancer-associated fibroblasts. Fibroblast Activation Protein inhibitors enable direct radiotherapy delivery to this sanctuary compartment, overcoming limitations of cancer cell-directed agents [3] [8].

Comparison to Established Theranostic Targets

Table 2: Target Expression Profiles Across Major Cancer Types

TargetPrimary Tumor SpectrumExpression in Tumor MicroenvironmentNormal Tissue Expression
Fibroblast Activation Protein>90% epithelial cancers (breast, lung, pancreas, etc.)High on cancer-associated fibroblastsMinimal (transient in repair)
Prostate-Specific Membrane AntigenProstate cancer (limited expression in other tumors)Tumor cell membraneSalivary glands, kidneys
Somatostatin ReceptorNeuroendocrine tumorsTumor cell membraneSpleen, adrenal glands

Limitations of Monomeric Fibroblast Activation Protein Inhibitors in Diagnostic and Therapeutic Applications

First-generation monomeric Fibroblast Activation Protein inhibitors (e.g., [⁶⁸Ga]gallium-Fibroblast Activation Protein inhibitor-04) demonstrated rapid tumor uptake but suffered from critical pharmacokinetic drawbacks:

  • Short Intratumoral Retention: Monomeric agents exhibit tumor washout within 4–6 hours post-injection due to monovalent binding and rapid renal clearance. This limits therapeutic radiation delivery, particularly for radionuclides with longer half-lives (e.g., lutetium-177: t₁/₂=6.7 days) [2] [5].
  • Suboptimal Target Engagement: Low molecular weight monomers (<1 kDa) show reduced residence time from rapid dissociation kinetics, diminishing tumor radiation dose accumulation [1] [5].
  • Hepato-Biliary Clearance: Some monomers (e.g., squaramide-containing compounds) demonstrate hepatobiliary excretion, increasing gastrointestinal radiation exposure and limiting maximum tolerated doses [2] [10].

Table 3: Pharmacokinetic Comparison of Fibroblast Activation Protein Inhibitor Agents

ParameterMonomeric Fibroblast Activation Protein InhibitorsDimeric Fibroblast Activation Protein Inhibitors
Tumor Uptake (% injected dose/gram)1–3% at 1 hour post-injection4–8% at 1 hour post-injection
Tumor Retention Half-life~4–6 hours>24–72 hours
Primary Excretion RouteRenal (with hepatobiliary component)Predominantly renal
Tumor-to-Liver Ratio~1–3:18–15:1

These limitations catalyzed the development of bivalent inhibitors like Fibroblast Activation Protein inhibitor-2 trifluoroacetate to enhance avidity and retention [1] [2].

Properties

Product Name

Fapi-2 (tfa)

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C42H57F3N10O12

Molecular Weight

951.0 g/mol

InChI

InChI=1S/C40H56N10O10.C2HF3O2/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56;3-2(4,5)1(6)7/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58);(H,6,7)/t30-;/m0./s1

InChI Key

MEMJEFXSDSHFLK-CZCBIWLKSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.